4-S-Cysteaminylphenol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
91281-34-4 |
|---|---|
Molekularformel |
C8H11NOS |
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
4-(2-aminoethylsulfanyl)phenol |
InChI |
InChI=1S/C8H11NOS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6,9H2 |
InChI-Schlüssel |
LGHNHPRURDSNNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)SCCN |
Kanonische SMILES |
C1=CC(=CC=C1O)SCCN |
Andere CAS-Nummern |
91281-34-4 |
Synonyme |
4-S-cysteaminylphenol |
Herkunft des Produkts |
United States |
Historical Context of Phenolic Thioethers in Melanogenesis Research
The exploration of phenolic thioethers as agents targeting melanogenesis—the process of melanin (B1238610) production—is rooted in a strategic approach to cancer therapy that seeks to exploit unique biochemical pathways within target cells. nih.govclinmedjournals.org Researchers hypothesized that the enzyme tyrosinase, which is uniquely overexpressed in melanin-producing cells (melanocytes) and melanoma cells, could be harnessed to activate otherwise inert prodrugs directly at the site of malignancy. nih.govchinesechemsoc.org This concept, often termed Melanocyte-Directed Enzyme Prodrug Therapy (MDEPT), spurred the synthesis and investigation of various synthetic tyrosinase substrates. clinmedjournals.org
Early research focused on phenolic compounds due to their structural similarity to L-tyrosine, the natural substrate of tyrosinase. mdpi.com The idea was that these compounds would be oxidized by tyrosinase into highly reactive and cytotoxic ortho-quinones, which could then selectively destroy the pigment cells. nih.govnih.gov This led to the synthesis of a class of compounds known as phenolic thioethers, which were designed to be effective substrates for tyrosinase. core.ac.uk The incorporation of a sulfur atom was reasoned to potentially increase the compound's uptake into cells and enhance its reactivity with the tyrosinase enzyme. core.ac.uk These pioneering studies established phenolic thioethers as a promising class of molecules for the selective targeting of melanocytes and melanoma cells, setting the stage for the investigation of specific compounds like 4-S-cysteaminylphenol. mdpi.com
Rationale for Investigating 4 S Cysteaminylphenol As a Melanogenesis Targeting Agent
The scientific community's focus sharpened on 4-S-cysteaminylphenol (4-S-CAP) due to a confluence of promising biochemical and physiological properties. A primary driver for its investigation is its role as a proficient substrate for tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. nih.govmdpi.com
Selective Uptake and Activation: Structurally similar to the natural melanin precursor L-tyrosine, 4-S-CAP was found to be an excellent substrate for both mushroom and mammalian tyrosinases. nih.govmdpi.com Crucially, research demonstrated that 4-S-CAP is selectively incorporated into melanoma tissues. mdpi.com This selectivity is paramount, as it suggests the compound can be targeted specifically to melanin-producing cells. Once inside the melanocyte or melanoma cell, tyrosinase oxidizes 4-S-CAP to a highly reactive o-quinone intermediate. mdpi.comnih.govmdpi.com This bioactivation is the cornerstone of its therapeutic potential. The resulting o-quinone is a cytotoxic molecule capable of alkylating essential cellular components, such as sulfhydryl groups in enzymes, interfering with cell growth and leading to selective cell death. nih.govmdpi.com
Observed Biological Effects: Early in vivo studies revealed that 4-S-CAP could cause a notable depigmentation of black skin and hair follicles in animal models and inhibit the growth of malignant melanoma. nih.govepo.orgnih.gov This dual activity as both a depigmenting agent and an anti-melanoma compound underscored its potential as a melanogenesis-targeting agent. The killing effect of 4-S-CAP was found to be highly dependent on the melanin-producing activity and tyrosinase levels within melanoma cells, with no effect observed on non-cancerous, non-pigmented cells. nih.gov This dependency provides a strong rationale for its investigation as a selective therapeutic agent.
However, a challenge identified with 4-S-CAP was its concurrent activity as a substrate for plasma monoamine oxidase (MAO), which could lead to non-specific cytotoxicity. core.ac.ukepo.orgnih.gov This finding was pivotal, as it guided subsequent research toward developing derivatives with improved selectivity and pharmacological profiles.
Overview of Key Research Areas for 4 S Cysteaminylphenol and Its N Acyl Derivatives
General Synthesis of this compound and Related Compounds
The foundational synthesis of this compound involves the direct reaction of phenol (B47542) with cysteamine (B1669678), leading to the formation of thioether-linked phenolic compounds. nih.gov
Reaction of Phenol with Cysteamine in Acidic Conditions
The synthesis of this compound (4-S-CAP) is typically achieved through the reaction of phenol with cysteamine in the presence of a strong acid, such as hydrobromic acid. nih.govencyclopedia.pub This acid-catalyzed reaction facilitates the electrophilic substitution of the cysteaminyl group onto the phenol ring, yielding a mixture of isomers. epo.org The reaction of phenol with the NH2CH2CH2S+ cation in an HBr solution is a key step in this synthesis. nih.gov This method has been utilized for preparing various phenolic and catecholic compounds by combining them with cysteine or cysteamine through a thioether bond. nih.gov
Isolation and Purification Techniques for this compound Isomers
Following the synthesis, the reaction mixture contains both this compound and its isomer, 2-S-cysteaminylphenol. epo.org The separation of these isomers is a critical step. Preparative thin-layer chromatography (TLC) is an effective technique for isolating the desired this compound from the 2-S-isomer and any excess cystamine (B1669676). nih.gov Another method for isolating this compound from the reaction product is through melting point separation. epo.org
Synthesis of N-Acyl Derivatives of this compound
To enhance the properties of this compound, N-acyl derivatives are synthesized. This involves the acylation of the primary amine group of this compound.
N-Acetylation Strategies for N-Acetyl-4-S-Cysteaminylphenol
N-acetyl-4-S-cysteaminylphenol (NAc-4-S-CAP) is a significant derivative. One common method for its synthesis involves a two-step process. First, 4-hydroxythiophenol is reacted with 2-methyl-2-oxazoline. mdpi.com An alternative and widely used method involves the acetylation of this compound using acetic anhydride (B1165640) in pyridine. nih.gov This reaction initially leads to the acetylation of both the amino and hydroxyl groups. Subsequent selective O-deacetylation is achieved using ammonia (B1221849) in methanol, yielding the final N-acetylated product with high radiochemical purity. nih.gov
Synthesis of N-Propionyl-4-S-Cysteaminylphenol
The synthesis of N-propionyl-4-S-cysteaminylphenol (NPr-4-S-CAP) is pursued to increase the lipophilicity of the parent compound, which can enhance its cellular uptake. nih.gov A common synthetic route involves the condensation of 4-hydroxythiophenol with 2-ethyl-2-oxazoline. mdpi.comnih.gov This method provides a direct route to the N-propionyl derivative. The rationale for replacing the acetyl group with a propionyl group is the expectation that increased hydrophobicity will improve the drug's efficiency. nih.gov
Preparation of Other N-Acyl Analogues for Structure-Activity Relationship Studies
To investigate structure-activity relationships (SAR), a variety of N-acyl analogues of this compound have been synthesized. nih.gov The goal of creating these analogues is often to increase lipophilicity, which has been correlated with modest increases in certain biological activities. nih.govnih.gov
One approach involves varying the acyl portion of the amide. For instance, N-[2-[(4-hydroxyphenyl)thiol]ethyl]cyclohexanecarboxamide was synthesized and showed promising selectivity in biological assays. nih.gov Another strategy involves modifying the carbon chain length between the sulfur and nitrogen atoms. Analogues with a three-carbon linker, such as N-[3-[(4-hydroxyphenyl)-thiolpropyl]-1-cyclohexanecarboxamide, have demonstrated significant improvements in activity. nih.gov
Furthermore, thirteen new analogues containing two methyl groups at the α-position of the amino component with various acyl groups have been prepared and evaluated. nih.gov Most of these new compounds displayed greater cytotoxicity than the parent compound. nih.gov The synthesis of these analogues often involves the reaction of 4-hydroxythiophenol with appropriately substituted oxazolines. For example, N-{2-[(4-Hydroxyphenyl)thio]-1,1-dimethylethyl}octanamide was prepared by reacting 4-hydroxythiophenol with 2-heptyl-4,5-dihydro-4,4-dimethyloxazole. ingentaconnect.com Similarly, N-{[(2-(4-Hydroxyphenyl)thio)-1,1-dimethyl]ethyl}benzamide was synthesized from 4-hydroxythiophenol and 4,5-dihydro-4,4-dimethyl-2-phenyl-2-oxazole. ingentaconnect.com These studies highlight the importance of the acyl group's structure in influencing the biological activity of these compounds. nih.gov
Interactive Data Tables
Table 1: Synthesis of this compound Derivatives
| Compound | Starting Materials | Reagents/Conditions | Key Findings | Reference(s) |
| This compound | Phenol, Cysteamine | Hydrobromic acid | Acid-catalyzed reaction yields a mixture of 2-S and 4-S isomers. | nih.gov, epo.org, encyclopedia.pub |
| N-Acetyl-4-S-cysteaminylphenol | This compound | Acetic anhydride, Pyridine; then NH3, Methanol | Acetylation followed by selective O-deacetylation. | nih.gov |
| N-Acetyl-4-S-cysteaminylphenol | 4-Hydroxythiophenol, 2-Methyl-2-oxazoline | - | Direct condensation reaction. | mdpi.com |
| N-Propionyl-4-S-cysteaminylphenol | 4-Hydroxythiophenol, 2-Ethyl-2-oxazoline | - | Condensation reaction to increase lipophilicity. | nih.gov, mdpi.com |
| N-[2-[(4-hydroxyphenyl)thiol]ethyl]cyclohexanecarboxamide | This compound | Cyclohexanecarbonyl chloride (or similar) | Increased lipophilicity correlated with modest increase in activity. | nih.gov |
| N-[3-[(4-hydroxyphenyl)-thiolpropyl]-1-cyclohexanecarboxamide | 4-Hydroxythiophenol, N-(3-bromopropyl)cyclohexanecarboxamide (hypothetical) | - | Three-carbon linker significantly improved activity. | nih.gov |
| N-{2-[(4-Hydroxyphenyl)thio]-1,1-dimethylethyl}octanamide | 4-Hydroxythiophenol, 2-Heptyl-4,5-dihydro-4,4-dimethyloxazole | Heat (130°C) | Synthesis of a more lipophilic analogue. | ingentaconnect.com |
| N-{[(2-(4-Hydroxyphenyl)thio)-1,1-dimethyl]ethyl}benzamide | 4-Hydroxythiophenol, 4,5-Dihydro-4,4-dimethyl-2-phenyl-2-oxazole | DMF, Heat (120°C) | Preparation of a benzoyl derivative. | ingentaconnect.com |
Synthesis of Stereoisomeric and Chain-Extended Analogues
One area of focus has been the synthesis of enantiomerically pure analogues. For instance, the (R)- and (S)-enantiomers of α-methyl-4-S-cysteaminylphenol (α-Me-4-S-CAP) and α-ethyl-4-S-cysteaminylphenol (α-Et-4-S-CAP) have been synthesized with a high degree of enantiomeric excess (99%). nih.gov The synthetic strategy involved the coupling of 4-hydroxythiophenol with oxazolines, which were previously generated from the corresponding (R)- and (S)-enantiomers of 2-amino-1-propanol and 2-amino-1-butanol. nih.gov
In addition to stereoisomers, chain-extended analogues have been developed to explore the impact of lipophilicity and chain length on biological activity. nih.gov One approach involves varying the acyl group of the amide in N-acetyl-4-S-cysteaminylphenol. nih.gov This has led to the synthesis of compounds like N-[2-[(4-hydroxyphenyl)thiol]ethyl]cyclohexanecarboxamide. nih.gov Another strategy for chain extension involves increasing the number of carbon atoms between the sulfur and nitrogen atoms. nih.gov An example of such an analogue is N-[3-[(4-hydroxyphenyl)-thiolpropyl]-1-cyclohexanecarboxamide, which features a three-carbon chain instead of the typical two-carbon chain. nih.gov Further modifications have included the introduction of two methyl groups at the alpha-position of the amino component to create sterically congested tertiary amide analogues. nih.govnih.gov
These synthetic efforts have produced a library of this compound analogues with diverse structural features, which are instrumental in probing their mechanism of action and optimizing their biological effects.
Isotope Labeling Methodologies for Research Applications
Isotopic labeling is a critical tool for elucidating the metabolic fate, biodistribution, and mechanism of action of bioactive compounds. In the context of this compound research, the synthesis of radiolabeled analogues has been instrumental.
A key example of isotope labeling is the synthesis of N-acetyl-4-S-cysteaminyl[U-¹⁴C]phenol ([¹⁴C]N-Ac-4-S-CAP). nih.govosti.gov This radiolabeled version allows for sensitive tracking of the molecule in biological systems. evitachem.com
The synthesis commences with [U-¹⁴C]phenol, where the carbon atoms in the benzene (B151609) ring are uniformly labeled with Carbon-14. nih.gov This labeled phenol is reacted with the aminating agent, the NH₂CH₂CH₂S⁺ cation, in a hydrobromic acid solution to yield a mixture of [¹⁴C]this compound ([¹⁴C]4-S-CAP) and its isomer, [¹⁴C]2-S-cysteaminylphenol ([¹⁴C]2-S-CAP). nih.gov
Following the initial reaction, the excess cystamine is removed, and the desired para-isomer, [¹⁴C]4-S-CAP, is separated from the ortho-isomer, [¹⁴C]2-S-CAP, using preparative thin-layer chromatography. nih.gov The isolated [¹⁴C]4-S-CAP then undergoes acetylation. This is achieved by reacting it with acetic anhydride in pyridine, which results in the acetylation of both the amino and hydroxyl groups. nih.gov The final step is a selective O-deacetylation, accomplished by treatment with ammonia in methanol, to yield the target compound, [¹⁴C]N-Ac-4-S-CAP. nih.gov This multi-step synthesis resulted in a radiochemical purity exceeding 99%. nih.gov
Subsequent Biochemical Reactions of o-Quinone Metabolites
The o-quinones generated from the tyrosinase-mediated oxidation of this compound are highly electrophilic and readily react with cellular nucleophiles. These subsequent reactions are crucial in mediating the compound's ultimate biological effects.
The highly reactive o-quinone intermediates formed from this compound can readily conjugate with cellular sulfhydryl groups. nih.gov This includes abundant intracellular molecules like cysteine and glutathione (B108866) (GSH), as well as sulfhydryl groups present in various enzymes. nih.govnih.govresearchgate.net This conjugation is a form of detoxification for the cell, but it can also lead to the depletion of crucial antioxidants like glutathione. nih.govnih.gov
Depletion of Intracellular Glutathione
A key biochemical event in the action of 4-S-CAP and its analogues, such as N-acetyl-4-S-cysteaminylphenol (NAcCAP), is the depletion of intracellular glutathione (GSH). nih.gov GSH is a critical antioxidant, and its reduction can render cells more susceptible to oxidative damage. The binding of o-quinones, which are formed from the oxidation of phenolic compounds like 4-S-CAP, with cellular sulfhydryl compounds like GSH leads to the formation of glutathionyl-catechol derivatives. nih.gov This process directly consumes GSH, leading to its depletion within tyrosinase-active cells. nih.gov
The significance of GSH depletion in the melanocytotoxic effects of these compounds has been demonstrated in studies where co-administration of N-acetylcysteine, a precursor for GSH synthesis, counteracted the depigmenting effects of NAcCAP. nih.gov Conversely, the use of buthionine sulfoximine (B86345), an inhibitor of GSH synthesis, enhanced the depigmenting potency of NAcCAP, highlighting the crucial role of GSH levels in mediating the cytotoxicity of these agents. nih.gov
Potential Formation of Pheomelanin-like Pigments and Related Oxidative Activities
The oxidation of 4-S-CAP by the enzyme tyrosinase is a pivotal step in its mechanism of action. nih.govresearchgate.net This enzymatic reaction is thought to produce an o-quinone intermediate. nih.govresearchgate.net This highly reactive quinone can then undergo further reactions, including conjugation with sulfhydryl-containing molecules. nih.govresearchgate.net The interaction of these o-quinones with cellular cysteine leads to the formation of cysteinyl-catechol conjugates. nih.gov
Role of Monoamine Oxidase in this compound Metabolism
Monoamine oxidase (MAO), an enzyme found in the outer mitochondrial membrane, plays a role in the metabolism of 4-S-CAP. nih.govwikipedia.org Both 4-S-CAP and its analogue 4-S-HomoCAP are substrates for MAO. nih.gov In a culture medium containing fetal bovine serum, 4-S-CAP is rapidly metabolized by MAO into an aldehyde, which is further converted to an alcohol and a carboxylic acid in the presence of cells. nih.gov
The cytotoxicity of 4-S-CAP and 4-S-HomoCAP in vitro can be prevented by semicarbazide, an inhibitor of plasma MAO. nih.gov This indicates that the conversion to aldehydes by MAO is a key step in the in vitro cytotoxicity of these specific compounds. nih.gov However, it is important to note that other analogues, such as alpha-methyl-4-S-CAP and N,N-dimethyl-4-S-CAP, are substrates for tyrosinase but not for MAO, suggesting that MAO is not the sole enzyme responsible for the production of cytotoxic intermediates from all phenolic amine compounds. nih.gov
Cellular and Subcellular Effects
The metabolic activation of this compound initiates a cascade of events at the cellular and subcellular levels, ultimately leading to selective toxicity in pigment-producing cells. These effects are primarily driven by the generation of reactive oxygen species and the subsequent induction of apoptosis, alongside the disruption of essential cellular functions.
Induction of Reactive Oxygen Species (ROS) and Oxidative Stress in Melanocytes/Melanoma Cells
A central aspect of the cytotoxicity of 4-S-CAP and its derivatives is the induction of reactive oxygen species (ROS) and subsequent oxidative stress. nih.govnih.gov The tyrosinase-catalyzed oxidation of these compounds is a key source of ROS. nih.govnih.gov For instance, the oxidation product of N-propionyl-4-S-cysteaminylphenol (NPrCAP), N-propionyl-4-S-cysteaminyl-1,2-benzoquinone (NPrCAQ), and its subsequent conjugates can produce ROS like hydrogen peroxide and superoxide (B77818) radicals through autoxidation. nih.gov This increased production of ROS leads to oxidative stress, which is a major contributor to the apoptotic cell death observed in melanocytes and melanoma cells treated with these compounds. nih.gov
Selective Induction of Apoptotic Cell Death in Melanocytes and Melanoma Cells
4-S-CAP and its N-acyl derivatives have been shown to selectively induce apoptotic cell death in melanocytes and melanoma cells. nih.gov This selectivity is linked to the presence of tyrosinase, the enzyme that initiates the toxic metabolic cascade. nih.govresearchgate.net Studies have demonstrated that N-Pr-4-S-CAP induces apoptotic cell death in melanoma cells, which is associated with an increase in caspase 3 activity. nih.gov The induction of apoptosis is a key mechanism behind the observed anti-melanoma effects of these compounds. nih.gov
Inhibition of Key Cellular Processes (e.g., DNA synthesis, protein synthesis, melanosomal antigen expression)
Research has shown that 4-S-CAP can inhibit essential cellular processes in melanoma cells. A notable effect is the profound inhibition of thymidine (B127349) incorporation, indicating a disruption of DNA synthesis. nih.govresearchgate.net This inhibition of DNA synthesis is more pronounced in heavily melanized melanoma cells, further supporting the role of tyrosinase and melanin (B1238610) synthesis in the compound's activity. nih.govresearchgate.net In contrast, the inhibition of uridine (B1682114) and leucine (B10760876) incorporation, representing RNA and protein synthesis respectively, was found to be minimal in some studies. nih.gov However, a decrease in the expression of an 80 kD melanosomal antigen has been observed following treatment with 4-S-CAP. nih.gov It is hypothesized that the o-quinone form of 4-S-CAP, generated by tyrosinase, may conjugate with sulfhydryl-containing enzymes, including DNA polymerase, leading to the observed inhibition of DNA synthesis and cytotoxicity. nih.govresearchgate.net
Mechanism of Selective Cellular Accumulation and Uptake
The efficacy of this compound as a targeted agent against melanoma cells and melanocytes hinges on its selective accumulation within these specific cell types. This selectivity is primarily driven by the unique enzymatic machinery present in pigment-producing cells.
Tyrosinase-Dependent Accumulation in Melanoma Tissues
The cornerstone of 4-S-CAP's selectivity is the enzyme tyrosinase, which is highly expressed and active in melanotic melanoma cells and healthy melanocytes. nih.govconsensus.app 4-S-CAP and its analogues are structurally similar to tyrosine, the natural substrate for tyrosinase. skinwhiteningscience.com As such, they act as excellent alternative substrates for this enzyme. medchemexpress.comnih.govnih.gov
The cytotoxic effect of 4-S-CAP is highly dependent on the level of tyrosinase activity and melanin synthesis within the cell. nih.govnih.gov Studies have shown that the compound is particularly effective in heavily melanized melanoma cells, less so in moderately pigmented cells, and has no effect on amelanotic (non-pigmented) melanoma cells or non-melanoma cell lines. nih.govconsensus.app This demonstrates that 4-S-CAP is not inherently toxic but is converted into a cytotoxic species by tyrosinase. nih.gov
This tyrosinase-dependent mechanism facilitates the selective incorporation and accumulation of the compound within melanoma tissues. nih.govnih.gov Whole-body autoradiography has confirmed that 4-S-CAP is selectively taken up and retained in melanoma tissues compared to other tissues in the body. nih.gov The process begins with the uptake of 4-S-CAP into the cell, followed by its oxidation by tyrosinase into a highly reactive o-quinone intermediate. nih.govnih.gov This reactive molecule is then trapped within the cell, where it exerts its toxic effects, leading to the selective destruction of tyrosinase-containing cells. medchemexpress.comnih.gov
Potential Receptor-Mediated Uptake Mechanisms
While tyrosinase activity is key to the retention and toxicity of 4-S-CAP, the initial uptake of the compound across the plasma membrane is a critical first step. Given that this compound is an analogue of the amino acid tyrosine, its transport into the cell is thought to be mediated by amino acid transport systems.
Research on human melanoma cells has identified several amino acid transport systems, including a sodium-independent System L, which is responsible for the uptake of neutral amino acids with aromatic side chains, such as tyrosine. nih.govnih.gov Studies have demonstrated that the transport of tyrosine into melanoma cells is inhibited by 4-S-cysteinylphenol, a closely related sulphur homologue of tyrosine. nih.govnih.gov
This suggests that this compound likely utilizes these same amino acid transporters, particularly System L, to gain entry into melanocytes and melanoma cells. nih.govnih.gov This mechanism, while not receptor-mediated in the classic sense of a signal-transducing receptor, represents a specific transport pathway that facilitates the selective uptake of 4-S-CAP due to its structural mimicry of tyrosine. The transport system supplies the necessary substrate for both melanin synthesis and cell growth, making it a crucial gateway for cytotoxic tyrosine analogues. nih.gov
Interactive Table: Evidence for Selective Accumulation and Uptake of 4-S-CAP
| Finding | Mechanism Implicated | Supporting Evidence | Reference |
| Selective Cytotoxicity | Tyrosinase-Dependent Activation | Effective only in pigmented melanoma cells; no effect on amelanotic or non-melanoma cells. | nih.govconsensus.app |
| Substrate for Tyrosinase | Tyrosinase-Dependent Accumulation | 4-S-CAP and its derivatives are good substrates for both mushroom and mammalian tyrosinase. | medchemexpress.comnih.govnih.gov |
| Selective Incorporation | Tyrosinase-Dependent Accumulation | Shown to be selectively incorporated into melanoma cells and transplants. | nih.govnih.gov |
| Inhibition of Tyrosine Transport | Amino Acid Transporter Uptake | 4-S-cysteinylphenol inhibits the uptake of tyrosine into human melanoma cells. | nih.govnih.gov |
| System L Transporter | Amino Acid Transporter Uptake | Tyrosine transport in melanoma cells is characteristic of the System L amino acid transporter. | nih.govnih.gov |
Preclinical Research Applications and Models
In Vitro Studies on Melanocyte and Melanoma Cell Lines
In vitro research has been fundamental in characterizing the cellular and molecular responses to 4-S-CAP, particularly concerning its selectivity and cytotoxic effects on melanoma cells.
A significant focus of research has been the selective action of 4-S-CAP against pigmented cells, a property rooted in the unique biochemistry of melanocytes and melanoma cells. Studies have shown that the cytotoxic, or cell-killing, effect of 4-S-CAP is highly dependent on the presence of tyrosinase and melanin (B1238610) synthesis within the cells. nih.gov The compound demonstrated a potent killing effect on heavily melanized melanoma cells, a lesser effect on moderately pigmented cells, and no effect on amelanotic (non-pigmented) melanoma cells or non-melanoma cell lines. nih.govconsensus.app This selectivity is attributed to the fact that tyrosinase, an enzyme highly active in pigmented cells, oxidizes 4-S-CAP into a more toxic o-quinone form. nih.govnih.gov
This principle was further demonstrated in studies comparing its effect on normal melanocytes. When administered to black mice, 4-S-CAP induced a rapid and selective swelling, lysis, and eventual necrosis of follicular melanocytes, which are actively producing melanin. nih.gov Conversely, no such degenerative changes were observed in the melanocytes of albino mice, which lack active melanin and tyrosinase synthesis. nih.gov This indicates that the selective melanocytotoxicity of 4-S-CAP is directly linked to the active process of melanogenesis. nih.gov However, some research has noted that when studied in cell culture, 4-S-CAP did not show selective cytotoxicity for melanoma cells, suggesting that factors within the in vitro environment, such as enzymes in the culture serum, might influence its activity differently than in a whole organism. nih.gov For instance, the cytotoxicity of 4-S-CAP in some culture conditions was found to be mediated by its conversion to an aldehyde by monoamine oxidase present in fetal bovine serum. nih.gov
To quantify the cytotoxic effects of compounds like 4-S-CAP, researchers employ various cell viability and proliferation assays. These assays measure cellular health and metabolic activity to determine the extent of cell death or growth inhibition caused by a substance.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of mitochondria. scienceopen.com Living cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals. scienceopen.com The amount of formazan produced, which can be measured after dissolution, is proportional to the number of viable cells. scienceopen.com Studies on other potential antimelanoma agents have utilized the MTT assay to determine the IC₅₀ value, which is the concentration of a compound required to inhibit the viability of 50% of a cell population. mdpi.com
LDH (Lactate Dehydrogenase) Assay : This assay measures cytotoxicity by quantifying the amount of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium. mdpi.com A significant increase in LDH in the medium indicates a loss of cell membrane integrity and, consequently, cell death. scienceopen.commdpi.com
While specific MTT or LDH assay results for 4-S-CAP are not detailed in the provided sources, studies have confirmed its "killing effect" and impact on "cell survival," which are the parameters these assays are designed to measure. nih.govnih.gov
Investigations into the mechanism of 4-S-CAP-induced cell death have explored its effects on the cell cycle and DNA integrity. A key finding is that the compound's killing activity is linked to a profound inhibition of thymidine (B127349) incorporation in pigmented melanoma cells. nih.govresearchgate.net Since thymidine is a building block of DNA, its reduced incorporation signifies a strong inhibition of DNA synthesis. nih.gov This inhibitory effect was most pronounced in heavily melanized melanoma cells and was not observed in their amelanotic counterparts, again linking the compound's activity to pigmentation. nih.govresearchgate.net The proposed mechanism suggests that the o-quinone form of 4-S-CAP, generated by tyrosinase, may conjugate with sulfhydryl enzymes that are essential for DNA synthesis, such as DNA polymerase. nih.gov
However, conflicting results have been reported from at least one in vitro study, which found minimal inhibition of DNA, RNA, and protein synthesis and no evidence of a phase-specific arrest of the cell cycle. nih.gov This discrepancy may stem from different experimental conditions or cell lines used.
4-S-CAP has been shown to alter the expression and function of specific proteins in melanoma cells. One study identified that treatment with 4-S-CAP led to a decrease in the expression of an 80 kD melanosomal antigen. nih.gov Furthermore, using an affinity column, researchers demonstrated that 4-S-CAP binds to several proteins from melanoma cell lysates. nih.gov One of these proteins was identified as protein disulphide isomerase, an enzyme involved in the modification of secretory proteins, suggesting it as a potential molecular target for the compound's cytotoxic action. nih.gov The oxidized quinone form of 4-S-CAP is also thought to exert its effects by conjugating with sulfhydryl groups on various enzymes, thereby inhibiting their function. nih.gov
| Parameter | Cell Type | Key Finding | Reference |
|---|---|---|---|
| Selective Cytotoxicity | Pigmented vs. Amelanotic Melanoma Cells | Highly toxic to pigmented cells; no effect on amelanotic cells. | nih.gov |
| Selective Cytotoxicity | Normal Melanocytes (Black vs. Albino Mice) | Caused necrosis in melanocytes of black mice but not albino mice. | nih.gov |
| DNA Synthesis | Pigmented Melanoma Cells | Profound inhibition of thymidine incorporation (DNA synthesis). | nih.govresearchgate.net |
| Cell Cycle | Human Melanoma Cells (in culture) | No phase-specific arrest of the cell cycle was observed. | nih.gov |
| Protein Expression | Human Melanoma Cells | Decreased expression of an 80 kD melanosomal antigen. | nih.gov |
| Protein Binding | Human Melanoma & HeLa Cells | Binds to protein disulphide isomerase. | nih.gov |
In Vivo Animal Model Investigations
To evaluate the therapeutic potential of 4-S-CAP in a living organism, researchers have utilized animal models, primarily focusing on its ability to inhibit tumor growth.
Melanoma xenograft models are a cornerstone of preclinical cancer research. altogenlabs.com These models typically involve the subcutaneous injection of melanoma cells, such as the commonly used B16 mouse melanoma cell line, into immunodeficient or syngeneic mice. altogenlabs.comfrontiersin.org The B16 cell line is considered an excellent model for skin cancer studies. altogenlabs.com Once tumors are established, the efficacy of potential therapeutic agents can be tested.
Studies have shown that systemically administered 4-S-CAP effectively inhibited the growth of xenografts from a human melanoma cell line in mice. nih.gov Importantly, the compound did not inhibit the growth of an ovarian tumor cell line xenograft, demonstrating in vivo tumor selectivity. nih.gov The ability of 4-S-CAP to inhibit the growth of murine melanoma tissue has been confirmed in other studies as well. nih.gov Research on a closely related and activated form of the compound, 4-S-cysteaminylcatechol (4-S-CAC), also showed significant growth inhibition of B16 melanoma tumors in C57BL/6 mice following intraperitoneal administration. nih.gov
| Model | Compound | Key Finding | Reference |
|---|---|---|---|
| Human Melanoma Xenograft in Mice | 4-S-Cysteaminylphenol (4-S-CAP) | Inhibited growth of melanoma xenografts but not ovarian tumor xenografts. | nih.gov |
| B16 Melanoma in C57BL/6 Mice | 4-S-Cysteaminylcatechol (4-S-CAC) | Significantly inhibited tumor growth. | nih.gov |
| Murine Melanoma Tissue | This compound (4-S-CAP) | Inhibits the growth of melanoma tissue. | nih.gov |
| Black vs. Albino Mice | This compound (4-S-CAP) | Caused selective destruction of pigmented follicular melanocytes. | nih.gov |
Studies on Follicular Melanocytes and Induced Depigmentation in Pigmented Animal Models
Research in pigmented animal models, such as black mice (C57BL/6J) and guinea pigs, has been instrumental in elucidating the selective action of this compound on follicular melanocytes. nih.gov When administered to black mice, 4-S-CAP induces a noticeable depigmentation of the hair follicles. nih.gov This effect is attributed to its selective cytotoxicity towards melanocytes that are actively synthesizing melanin. nih.gov
The underlying mechanism involves the enzyme tyrosinase, which is abundant in active melanocytes. nih.govnih.gov 4-S-CAP acts as a substrate for tyrosinase, which oxidizes it into a reactive o-quinone intermediate. nih.govnih.gov This intermediate is highly cytotoxic, leading to swelling, lysis, and eventual necrosis of the follicular melanocytes. nih.govnih.gov Consequently, the production of melanin is halted, resulting in the growth of white hair. nih.gov
Notably, these cytotoxic effects are not observed in albino animal models, which lack active tyrosinase and melanin synthesis, highlighting the specificity of 4-S-CAP for pigmented cells. nih.govnih.gov Studies have also shown that the depigmenting potency of 4-S-CAP and its analogues is a complex process that involves not only the rate of o-quinone formation but also the subsequent intracellular interactions of this reactive species with cellular proteins. nih.gov The N-acetyl derivative of 4-S-CAP, N-acetyl-4-S-cysteaminylphenol (N-acetyl-4-S-CAP), has also demonstrated a dose-dependent depigmenting effect in black mice, which correlates with a reduction in both tissue eumelanin (B1172464) and glutathione (B108866) content. nih.gov
Table 1: Effects of this compound and its Analogues on Hair Follicles in Animal Models
Biodistribution and Accumulation Studies in Animal Tissues using Labeled Compounds
To understand the systemic behavior of this compound, biodistribution studies have been conducted in animal models, often utilizing labeled versions of the compound. Whole-body autoradiography has revealed that 4-S-CAP is selectively incorporated and accumulates in melanoma tissues. nih.gov This preferential uptake by melanoma cells is a key aspect of its targeted action. nih.gov The selective accumulation is attributed to the high tyrosinase activity within these cells, which effectively traps the compound by converting it into its reactive form. nih.gov This targeted accumulation enhances its therapeutic potential while minimizing effects on non-pigmented tissues. nih.gov
Combinatorial Research Strategies in Preclinical Models (e.g., with Buthionine Sulfoximine)
Preclinical research has explored enhancing the efficacy of this compound and its derivatives through combination strategies. One notable approach involves the use of buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione synthesis. nih.gov Glutathione is a crucial antioxidant that can detoxify reactive intermediates, including the o-quinone of 4-S-CAP.
In studies with N-acetyl-4-S-CAP in black mice, the co-administration of BSO was found to enhance the depigmenting potency of the compound. nih.gov By depleting intracellular glutathione levels, BSO makes melanocytes more susceptible to the cytotoxic effects of the tyrosinase-generated o-quinone. nih.gov Conversely, supplementing with N-acetyl-cysteine, a precursor to glutathione, was shown to abolish the depigmenting effects of N-acetyl-4-S-CAP. nih.gov These findings underscore the critical role of the cellular redox state in modulating the activity of these phenolic compounds.
Immunological Research in Animal Models
Beyond its direct cytotoxic effects, derivatives of this compound have been investigated for their ability to stimulate an immune response against melanoma.
Induction of Anti-Melanoma Immunity
Research has shown that the administration of N-propionyl-4-S-cysteaminylphenol (N-Pr-4-S-CAP), a derivative of 4-S-CAP, can induce anti-melanoma immunity. nih.gov This immunity is thought to arise from the selective cell death of melanoma cells, which in turn releases tumor antigens that can be recognized by the immune system. nih.gov This process leads to the generation of a tumor-specific immune response that can inhibit the growth of subsequent melanoma challenges, suggesting a potential for prophylactic application against recurrence and metastasis. nih.gov
Role of CD8+ T Cells in Anti-Melanoma Responses
The anti-melanoma immunity induced by N-Pr-4-S-CAP has been shown to be dependent on CD8+ T cells. nih.gov These cytotoxic T lymphocytes are the primary effector cells responsible for recognizing and eliminating tumor cells. nih.gov Studies have demonstrated that in mice treated with N-Pr-4-S-CAP, the observed anti-melanoma effect against a subsequent tumor challenge was reliant on the presence of CD8+ T cells. nih.gov These CD8+ T cells were found to recognize the melanoma-specific antigen, tyrosinase-related protein 2 (TRP2). nih.gov
Antigen Cross-Presentation by Dendritic Cells
The activation of a robust CD8+ T cell response against tumor antigens often relies on a process called antigen cross-presentation by dendritic cells (DCs). nih.gov In the context of N-Pr-4-S-CAP-induced immunity, it is proposed that the death of melanoma cells leads to the release of tumor antigens. nih.gov These antigens are then taken up by dendritic cells, which process and present them on their MHC class I molecules to CD8+ T cells. nih.govnih.gov This cross-presentation primes the CD8+ T cells to recognize and attack melanoma cells. nih.gov Research has shown that bone marrow-derived dendritic cells loaded with N-Pr-4-S-CAP-treated melanoma cells can effectively stimulate OVA-specific T cells in a cross-presentation assay, supporting this mechanism. nih.gov
Table 2: Immunological Effects of N-propionyl-4-S-cysteaminylphenol (N-Pr-4-S-CAP) in Animal Models
Potential for Chemoimmunotherapy Approaches
The unique mechanism of action of this compound (4-S-CAP), centered on its selective cytotoxicity to melanoma cells and subsequent induction of an immune response, positions it as a promising candidate for combination with various immunotherapies. This approach, known as chemoimmunotherapy, aims to simultaneously debulk the tumor through chemotherapy and stimulate a robust and durable anti-tumor immune response. The rationale for combining 4-S-CAP with immunotherapy is rooted in its ability to induce immunogenic cell death (ICD), a form of apoptosis that actively engages the immune system.
Induction of Immunogenic Cell Death and Anti-Melanoma Immunity
Research has demonstrated that derivatives of 4-S-CAP, such as N-propionyl-4-S-cysteaminylphenol (N-Pr-4-S-CAP), are selectively incorporated into melanoma cells where they are metabolized by tyrosinase, an enzyme abundant in these cells. nih.gov This process leads to oxidative stress and ultimately, apoptotic cell death. nih.gov Crucially, this is not a silent form of cell death; it has been shown to be immunogenic, meaning it alerts and activates the immune system. nih.gov
Preclinical studies have shown that the administration of N-Pr-4-S-CAP can induce a CD8+ T cell-dependent anti-melanoma immunity. nih.gov This suggests that the dying melanoma cells release tumor-associated antigens and danger-associated molecular patterns (DAMPs) that are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). These APCs then present the tumor antigens to T cells, leading to the generation of cytotoxic T lymphocytes (CTLs) that can recognize and kill other melanoma cells. nih.gov
Synergy with Adoptive Cell Therapy
The immunogenic properties of 4-S-CAP-induced cell death have been explored in combination with adoptive cell therapy, specifically with bone marrow-derived dendritic cells (BMDCs). In a preclinical model, the intratumoral injection of N-Pr-4-S-CAP in combination with BMDCs resulted in a marked suppression of melanoma growth compared to either treatment alone. nih.gov This enhanced anti-tumor effect is attributed to the ability of BMDCs to efficiently take up antigens from the N-Pr-4-S-CAP-treated apoptotic melanoma cells and cross-present them to CD8+ T cells, thereby augmenting the anti-tumor immune response. nih.gov
The following table summarizes the findings from a preclinical study investigating the combination of N-Pr-4-S-CAP and BMDCs in a B16F1 melanoma model.
| Treatment Group | Tumor Growth Inhibition | Underlying Mechanism |
|---|---|---|
| Control (Propylene Glycol) | Minimal | - |
| N-Pr-4-S-CAP alone | Modest | Induction of apoptotic cell death in melanoma cells. |
| BMDCs alone | Minimal | - |
| N-Pr-4-S-CAP + BMDCs | Marked | Enhanced cross-presentation of melanoma-specific antigens by BMDCs, leading to augmented CD8+ T cell-dependent anti-tumor immunity. nih.gov |
Hypothesized Synergy with Immune Checkpoint Inhibitors
While direct preclinical studies combining 4-S-CAP with immune checkpoint inhibitors (ICIs) such as anti-PD-1 or anti-CTLA-4 antibodies are not yet extensively reported in the literature, a strong scientific rationale for such a combination exists. Immune checkpoints are inhibitory pathways that regulate the duration and amplitude of immune responses to prevent excessive tissue damage. Tumors can exploit these pathways to evade immune destruction.
The pro-immunogenic effects of 4-S-CAP could potentially synergize with ICIs in several ways:
Increased Antigen Presentation: By inducing immunogenic cell death, 4-S-CAP increases the pool of tumor antigens available for presentation by APCs. This enhanced antigen presentation could be more effectively capitalized upon by T cells that have been "unleashed" by ICI therapy.
Enhanced T-cell Infiltration: The inflammatory microenvironment created by 4-S-CAP-induced cell death may promote the trafficking and infiltration of CTLs into the tumor. ICIs could then act on these infiltrating T cells, preventing their exhaustion and enhancing their cytotoxic activity.
Generation of Neoantigens: It has been proposed that the tyrosinase-activated product of N-Pr-4-S-CAP can bind to melanosomal proteins, potentially creating novel antigens (neoantigens). nih.gov These neoantigens could be strongly immunogenic and further broaden the anti-tumor T-cell response, which could be sustained by the action of ICIs.
In essence, 4-S-CAP could act as a "primer" for the immune system, initiating an anti-tumor response that can be amplified and sustained by the concurrent administration of immune checkpoint inhibitors. This chemoimmunotherapy approach holds the potential to convert "cold" tumors (with a poor immune infiltrate) into "hot" tumors that are more responsive to immunotherapy, thereby expanding the population of patients who could benefit from these transformative treatments. Further preclinical investigation is warranted to validate this promising therapeutic strategy.
Structure Activity Relationship Sar Studies of 4 S Cysteaminylphenol Analogues
Impact of N-Acyl Substitutions on Biological Activity and Selectivity
The N-acyl group of 4-S-cysteaminylphenol analogues plays a pivotal role in modulating their biological activity. N-acetyl-4-S-cysteaminylphenol has been a focal point of these investigations, demonstrating notable anti-melanoma properties. nih.gov It is believed to function as a prodrug, undergoing oxidation to an o-quinone that can then interact with essential cellular components, leading to cell growth inhibition. nih.gov
Protecting the amino group with an N-acetyl substitution has been shown to be beneficial. Further modifications, such as replacing the N-acetyl group with an N-propionyl group to create N-propionyl-4-S-cysteaminylphenol (NPrCAP), have been explored. This modification was intended to increase the compound's lipophilicity, potentially leading to greater uptake by melanoma cells. Indeed, NPrCAP has demonstrated a high affinity as a substrate for tyrosinase and exhibits melanoma-specific, irreversible cytotoxicity.
Systematic variations of the acyl portion of the amide have been synthesized with the goal of increasing the lipophilicity of the compounds. nih.gov These studies have revealed that a modest increase in anti-melanoma activity against various melanoma cell lines can be correlated with this increased lipophilicity. nih.gov One of the most active compounds identified in these studies was N-[2-[(4-hydroxyphenyl)thiol]ethyl]cyclohexanecarboxamide, which also showed promising selectivity, with a lack of cytotoxicity in non-melanotic cell lines. nih.gov
| N-Acyl Substitution | Observed Effect on Biological Activity | Selectivity |
| N-Acetyl | Found to have useful anti-melanoma activity. nih.gov | Shows selectivity for melanoma cells. |
| N-Propionyl | Expected to have greater uptake into melanoma cells due to increased lipophilicity. | Exhibits melanoma-specific cytotoxicity. |
| N-Cyclohexanecarboxamide | Showed a modest increase in melanoma activity. nih.gov | Demonstrated promising selectivity with low cytotoxicity to non-melanotic cells. nih.gov |
Influence of Alkyl Chain Length and Steric Congestion on Cytotoxicity and Tyrosinase Interaction
The length of the alkyl chain separating the sulfur and nitrogen atoms, as well as steric hindrance around the nitrogen, significantly influences the cytotoxic profile of this compound analogues.
A noteworthy improvement in anti-melanoma activity was observed when the carbon chain between the sulfur and nitrogen atoms was extended. nih.gov Specifically, analogues with a three-carbon chain between these heteroatoms showed a significant enhancement in their anti-melanoma effects. nih.gov The most potent of these new analogues, N-[3-[(4-hydroxyphenyl)-thiolpropyl]-1-cyclohexanecarboxamide, exhibited activity comparable to the established chemotherapeutic agent cisplatin against several cell lines, while maintaining low cytotoxicity towards non-melanotic cells. nih.gov
Furthermore, the introduction of steric congestion by substituting the alpha-position of the amino component with two methyl groups has been investigated. researchgate.net This modification, combined with various acyl groups, led to the development of new analogues, a majority of which displayed greater cytotoxicity than the parent compound, N-acetyl-4-S-cysteaminylphenol. researchgate.net The highest cytotoxicity was seen with the cyclohexylacetamide analogue, followed by the cyclohexylcarboxamide and the 2,2-dimethylpropanamide derivatives. researchgate.net The IC50 values of the most cytotoxic of these compounds were comparable to those of cisplatin. researchgate.net However, minor alterations to the acyl components in these sterically congested analogues, such as reducing the ring size, lengthening the carbon chain, or reducing chain branching, resulted in a significant decrease in cytotoxicity. researchgate.net
| Structural Modification | Observed Effect on Cytotoxicity and Tyrosinase Interaction |
| Alkyl Chain Length | |
| Two-carbon chain between S and N | Baseline activity for this class of analogues. nih.gov |
| Three-carbon chain between S and N | Significant improvement in anti-melanoma activity, with potency comparable to cisplatin in some analogues. nih.gov |
| Steric Congestion | |
| Two methyl groups at the α-position to nitrogen | Most new compounds showed greater cytotoxicity than the lead compound. researchgate.net |
| Cyclohexylacetamide group on sterically congested analogue | Exhibited the highest cytotoxicity against melanoma cell lines, with IC50 values comparable to cisplatin. researchgate.net |
| Small variations in the acyl component of sterically congested analogues | Led to a considerable loss of cytotoxicity. researchgate.net |
Correlation between Lipophilicity and Anti-Melanoma Activity
A recurring theme in the SAR studies of this compound analogues is the correlation between lipophilicity and anti-melanoma activity. By modifying the acyl portion of the amide, researchers have been able to synthesize a range of analogues with varying degrees of lipophilicity. nih.gov
The general trend observed is that a modest increase in lipophilicity correlates with an enhanced anti-melanoma activity against multiple melanoma cell lines. nih.govresearchgate.net This suggests that increasing the lipid-loving character of these molecules may facilitate their passage through the cell membranes of melanoma cells, thereby increasing their intracellular concentration and subsequent cytotoxic effects. The design of analogues with increased lipophilicity has been a deliberate strategy to improve their therapeutic potential. nih.gov
| Lipophilicity | Correlation with Anti-Melanoma Activity |
| Increased | A modest increase in melanoma activity against six melanoma cell lines was observed. nih.govresearchgate.net |
| Decreased | A considerable loss of cytotoxicity was noted with small variations in the acyl components that likely affected lipophilicity. researchgate.net |
Enantiomeric Studies of Substituted this compound Analogues
Information regarding the enantiomeric studies of substituted this compound analogues is limited in the currently available research. While the synthesis of enantiomeric alpha-methyl derivatives has been reported, detailed comparative studies on the differential biological activities of these enantiomers are not extensively documented in the provided search results. The stereochemistry of these analogues could potentially influence their interaction with tyrosinase and other biological targets, representing an area for further investigation in the development of more potent and selective anti-melanoma agents.
Advanced Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Separation and Metabolite Identification (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for the separation and identification of 4-S-cysteaminylphenol and its various metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool in this regard.
High-Performance Liquid Chromatography (HPLC): HPLC is extensively utilized for the separation, quantification, and identification of this compound and its metabolic products. The technique's high resolution and sensitivity make it ideal for analyzing samples from in vitro and in vivo studies. In the context of this compound research, HPLC is often coupled with photodiode array (PDA) or mass spectrometry (MS) detectors to provide comprehensive structural information about the separated compounds. For instance, HPLC methods have been developed to separate and identify this compound from its quinone and hydroquinone (B1673460) metabolites in biological samples like plasma and urine nih.gov. The coupling of LC with ESI-MS has become a preferred method for detecting metabolites in complex biological samples due to its ability to handle a wide range of polarities nih.gov.
A key application of HPLC in this field is the identification of protein adducts formed from the reactive metabolites of this compound. For example, the production and excretion of protein adducts have been confirmed in melanoma cells, where the protein fraction was hydrolyzed, and the released amino acid adduct was identified by HPLC nih.gov.
Thin-Layer Chromatography (TLC): While not as quantitative as HPLC, Thin-Layer Chromatography (TLC) serves as a valuable qualitative tool for the rapid separation and preliminary identification of this compound and its derivatives. It is particularly useful for monitoring the progress of reactions and for initial screening of biological extracts for the presence of the compound and its major metabolites.
Spectroscopic Approaches for Structural Elucidation of Metabolites (e.g., o-quinones, adducts)
Spectroscopic techniques are fundamental for elucidating the precise chemical structures of the metabolites of this compound, particularly the transient and highly reactive species such as o-quinones and their subsequent adducts.
The oxidation of this compound by the enzyme tyrosinase is a critical step in its mechanism of action, leading to the formation of a reactive o-quinone intermediate nih.govnih.gov. This o-quinone is a potent electrophile that can readily react with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, to form stable adducts nih.gov.
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying these metabolites. The mass-to-charge ratio of the parent ion and its fragmentation pattern can provide definitive structural information. Advanced MS techniques have been instrumental in detecting and characterizing catechol quinone-derived protein adducts frontiersin.org. The reactivity of various o-quinones with amino acids like lysine (B10760008) and cysteine has been compared using techniques such as cyclic voltammetry mdpi.com.
Microscopic Techniques for Cellular and Tissue Analysis
Microscopic examination provides visual evidence of the effects of this compound at the cellular and tissue levels, offering crucial insights into its melanocytotoxic activity.
| Histopathological Finding | Description | Reference |
| Decrease in Epidermal Pigmentation | Reduction in the amount of melanin (B1238610) visible in the epidermal layers of the skin. | mdpi.com |
| Reduction in Melanocyte Number | A noticeable decrease in the population of melanocytes in the basal layer of the epidermis. | nih.gov |
| Reduced Melanosome Transfer | Fewer melanosomes observed within keratinocytes, indicating an inhibition of the transfer process from melanocytes. | nih.gov |
Electron Microscopy for Ultrastructural Analysis of Melanocytes
Electron microscopy (EM) offers much higher resolution than light microscopy, allowing for the detailed examination of the subcellular structures of melanocytes. This technique is invaluable for understanding the precise mechanism of this compound-induced melanocytotoxicity. Ultrastructural analysis can reveal changes in the morphology and integrity of melanosomes, mitochondria, and other organelles within the melanocytes nih.gov. Following treatment with N-acetyl-4-S-cysteaminylphenol, electron microscopy has shown a decrease in the number of melanosomes transferred to keratinocytes nih.gov.
| Ultrastructural Finding | Description | Reference |
| Altered Melanosome Morphology | Changes in the size, shape, and internal structure of melanosomes within melanocytes. | nih.gov |
| Reduced Number of Melanosomes | A decrease in the quantity of mature melanosomes within treated melanocytes. | nih.gov |
| Disruption of Organelle Integrity | Evidence of damage to other cellular organelles, such as mitochondria, indicative of cellular stress and toxicity. |
Biochemical Assays for Enzyme Kinetics and Cellular Pathway Analysis
Biochemical assays are essential for quantifying the enzymatic activity and dissecting the cellular pathways affected by this compound.
Tyrosinase Activity Assays
Tyrosinase is the key enzyme in melanin biosynthesis and the primary target of this compound nih.govnih.govnih.gov. The cytotoxicity of this compound is highly dependent on the activity of this enzyme, as it is responsible for oxidizing the compound to its toxic o-quinone metabolite nih.gov.
Tyrosinase activity assays are performed to determine how this compound and its analogues interact with the enzyme. These assays typically measure the rate of product formation, such as dopachrome, which can be monitored spectrophotometrically. Kinetic studies have shown that this compound and its analogues are good substrates for mammalian tyrosinase nih.govnih.gov. The kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be determined from these assays to characterize the substrate specificity and efficiency of the enzyme for these compounds.
| Compound | Enzyme | Kinetic Parameter | Finding | Reference |
| This compound (4-S-CAP) | Mushroom Tyrosinase | Substrate | Better substrate than L-tyrosine | nih.gov |
| 4-S-Cysteinylphenol (4-S-CP) | Mushroom Tyrosinase | Substrate | Better substrate than L-tyrosine | nih.gov |
| 4-S-CAP and analogues | Tyrosinase | Substrate | All tested analogues were substrates | nih.gov |
| L-DOPA | Mushroom Tyrosinase | Km | 0.84 mM | core.ac.uk |
| L-DOPA | Mushroom Tyrosinase | Vmax | 122 U/min | core.ac.uk |
These biochemical assays, in conjunction with the other analytical techniques described, provide a comprehensive understanding of the chemical and biological properties of this compound and its potential as a targeted therapeutic agent.
Assays for Sulfhydryl Scavenging and Adduct Formation
The bioactivity of 4-S-CAP is linked to its oxidation by tyrosinase, an enzyme highly expressed in melanoma cells, into a highly reactive o-quinone intermediate. This quinone is a potent electrophile that readily reacts with nucleophilic sulfhydryl groups on proteins and small molecules like glutathione (B108866) (GSH), leading to the formation of stable adducts. This sulfhydryl scavenging activity is believed to be a key mechanism of its selective cytotoxicity against melanoma cells. nih.gov
Several analytical methods have been utilized to study and confirm this adduct formation:
High-Performance Liquid Chromatography (HPLC): Research on the N-propionyl derivative of 4-S-CAP (NPr-4-S-CAP) has demonstrated that its corresponding o-quinone (N-propionyl-4-S-cysteaminyl-1,2-benzoquinone) rapidly forms adducts with thiols such as cysteine and GSH. nih.gov To identify protein adducts, in vitro and in vivo samples from B16F1 melanoma cells and tumor-bearing mice were analyzed. The protein fraction was hydrolyzed by heating in 6 M HCl, and the resulting amino acid mixture was analyzed by HPLC to identify the specific adduct, 5-S-cysteaminyl-3-S-cysteinylcatechol, confirming the covalent binding of the compound to proteins within melanoma cells. nih.gov
Affinity Chromatography and Protein Sequencing: In one study, an affinity column was prepared using 4-S-CAP as the ligand to isolate its protein binding partners from a melanoma cell lysate. The proteins retained by the column were eluted and identified. One of these proteins was identified as protein disulphide isomerase (PDI) through N-terminal sequencing. nih.gov This methodology not only confirms the formation of protein adducts but also enables the identification of specific molecular targets that may be involved in the compound's cytotoxic effects.
Enzyme Inhibition Assays: The functional consequence of o-quinone binding to sulfhydryl-containing enzymes has been assessed. Upon oxidation by tyrosinase, 4-S-CAP was found to be significantly more effective at binding to and inhibiting alcohol dehydrogenase, a model sulfhydryl enzyme, compared to its analogue 4-S-cysteinylphenol (4-SCP). nih.gov This suggests that the formation of these adducts can lead to the inhibition of critical enzyme functions, contributing to cytotoxicity. For instance, the binding of the quinone to enzymes essential for DNA synthesis, such as DNA polymerase, has been proposed as a mechanism for its inhibitory effect on cell proliferation. nih.gov
Table 1: Methodologies for Detecting 4-S-CAP Adduct Formation
| Methodology | Analyte/Target | Finding | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Protein Hydrolysate | Identification of 5-S-cysteaminyl-3-S-cysteinylcatechol as the protein adduct. | nih.gov |
| Affinity Chromatography & N-Terminal Sequencing | Melanoma Cell Lysate | Identification of Protein Disulphide Isomerase as a binding partner. | nih.gov |
| Enzyme Inhibition Assay | Alcohol Dehydrogenase | 4-S-CAP is more effective at binding to sulfhydryl enzymes post-oxidation than 4-SCP. | nih.gov |
Detection of Reactive Oxygen Species
The interaction of 4-S-CAP derivatives with cellular components and subsequent auto-oxidation processes are hypothesized to generate intracellular reactive oxygen species (ROS). An increase in ROS levels beyond the cell's antioxidant capacity leads to oxidative stress, which can trigger apoptotic cell death pathways.
In studies involving N-propionyl-4-S-cysteaminylphenol (NPr-4-S-CAP), its ability to suppress the growth of pigmented melanoma cells was directly associated with an increase in intracellular ROS. nih.govnih.gov The primary method used to quantify this increase is flow cytometry . This technique typically involves treating cells with a fluorescent probe that is sensitive to oxidation. The probe becomes fluorescent upon reacting with ROS, and the intensity of the fluorescence, measured at the single-cell level by a flow cytometer, is proportional to the amount of intracellular ROS. This method provides a quantitative assessment of ROS production in a cell population following treatment with the compound. nih.gov
Apoptosis Detection Methods (e.g., Caspase activity, DNA fragmentation)
A crucial aspect of characterizing the cytotoxic effects of 4-S-CAP and its analogues is determining whether cell death occurs via apoptosis. Multiple lines of evidence have confirmed that these compounds induce apoptosis in melanoma cells, and this is often linked to the generation of ROS. nih.govnih.gov Several standard assays are used to detect the hallmark features of apoptosis.
Caspase Activity Assays: Caspases are a family of cysteine proteases that are central executioners of apoptosis. The activation of specific caspases, such as caspase-3, is a key event in the apoptotic cascade. Studies have shown that treatment of B16F1 melanoma cells with NPr-4-S-CAP leads to the activation of caspase-3. nih.govnih.gov This is typically measured using colorimetric or fluorometric assays where a caspase-specific substrate is cleaved by the active enzyme, releasing a chromophore or fluorophore that can be quantified.
DNA Fragmentation Analysis: A biochemical hallmark of the late stages of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized as a characteristic "ladder" pattern on an agarose (B213101) gel. Treatment of melanoma cells with NPr-4-S-CAP has been shown to induce this DNA fragmentation, providing clear evidence of apoptosis. nih.govnih.gov
Flow Cytometry: Besides detecting ROS, flow cytometry is a versatile tool for assessing apoptosis. It can be used in conjunction with specific stains to measure various apoptotic events, such as changes in cell membrane permeability or the externalization of phosphatidylserine, providing quantitative data on the percentage of apoptotic cells in a population. nih.gov
Table 2: Apoptosis Detection in NPr-4-S-CAP Treated Melanoma Cells
| Apoptotic Event | Analytical Method | Observation | Reference |
|---|---|---|---|
| Caspase-3 Activation | Caspase Activity Assay | Increased activity of caspase-3. | nih.govnih.gov |
| DNA Fragmentation | Agarose Gel Electrophoresis | Formation of a characteristic DNA ladder. | nih.govnih.gov |
| General Apoptosis | Flow Cytometry | Quantitative assessment of apoptotic cell populations. | nih.gov |
Immunological Assays in Preclinical Models (e.g., ELISPOT for T cell responses)
Beyond direct cytotoxicity, research has revealed that the cell death induced by 4-S-CAP derivatives can stimulate a host anti-tumor immune response. nih.gov This suggests that the compound not only kills tumor cells but also promotes immunological memory against the cancer. Investigating this phenomenon in preclinical mouse models requires sensitive immunological assays to detect and quantify antigen-specific T cell responses.
ELISPOT (Enzyme-Linked Immunosorbent Spot) Assay: The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of 4-S-CAP research, an ELISPOT assay was used to demonstrate the induction of melanoma-specific CD8+ T cells. nih.gov In a study using a combination therapy of N-Pr-4-S-CAP and bone marrow-derived dendritic cells (BMDCs), spleen cells from treated mice were stimulated with a melanoma-associated peptide (TRP-2). The ELISPOT assay revealed a significant induction of TRP-2-peptide specific, IFN-γ-secreting CD8+ T cells, indicating the generation of a targeted cytotoxic T lymphocyte (CTL) response against the melanoma. nih.gov
Tetramer Assay: This flow cytometry-based technique is used to directly visualize and quantify antigen-specific T cells. MHC class I tetramers, which are complexes of four MHC molecules bound to a specific peptide, are fluorescently labeled. These tetramers bind with high avidity to T cell receptors (TCRs) that recognize the specific MHC-peptide complex. In studies with NPr-4-S-CAP, a tetramer assay demonstrated an increased number of TYRP-2-specific CD8+ T cells in the lymph nodes and spleens of treated mice. nih.gov This provides direct evidence that the treatment expands the population of T cells capable of recognizing and targeting melanoma cells.
These immunological assays are crucial for substantiating the immunotherapeutic potential of 4-S-CAP, demonstrating that its mechanism extends beyond direct cell killing to the orchestration of a durable, tumor-specific immune response.
Emerging Research Frontiers and Future Directions
Development of Targeted Delivery Systems (e.g., Nanoparticles conjugated with 4-S-Cysteaminylphenol derivatives)
To enhance the therapeutic efficacy and specificity of 4-S-CAP, researchers are actively developing targeted delivery systems. A notable advancement is the creation of nanoparticles conjugated with 4-S-CAP derivatives, which are designed to improve drug delivery to melanoma cells while minimizing systemic exposure.
One such innovation involves the synthesis of N-propionyl-4-S-cysteaminylphenol/Magnetite (N-Pr-4-S-CAP/M) nanoparticles. In this system, the N-propionyl derivative of 4-S-CAP is directly conjugated to the surface of magnetite (Fe3O4) nanoparticles. These nanoparticles have demonstrated the ability to specifically target melanoma cells. Upon administration, they are internalized via melanosomes and subsequently aggregate within the cell's cytoplasm nih.gov. This targeted accumulation is a critical step in concentrating the cytotoxic agent directly at the tumor site. The magnetic properties of these nanoparticles also open up the possibility of using an alternating magnetic field to induce hyperthermia, a method known to cause tumor cell death, in conjunction with the chemotherapy effect of the 4-S-CAP derivative nih.gov.
Investigation of this compound in Combinatorial Research Strategies with Other Agents
The therapeutic potential of 4-S-CAP and its analogues is being significantly amplified through combinatorial research strategies, where they are used in conjunction with other agents to enhance their anti-melanoma effects. These strategies aim to overcome resistance mechanisms and stimulate a more robust anti-tumor response.
A key approach has been to combine 4-S-CAP derivatives with agents that modulate the cellular environment of melanoma cells. For instance, the N-acetyl derivative, N-acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP), has been studied in combination with buthionine sulfoximine (B86345). Buthionine sulfoximine is an inhibitor of glutathione (B108866) synthesis, a crucial cellular antioxidant. By depleting glutathione levels, buthionine sulfoximine potentiates the growth-inhibitory activity of N-Ac-4-S-CAP in pigmented melanoma cells, thereby increasing the therapeutic index of the drug nih.gov.
Another promising combinatorial strategy involves leveraging the immune system. The administration of N-propionyl-4-S-cysteaminylphenol (N-Pr-4-S-CAP) has been shown to induce a CD8+ T cell-dependent anti-melanoma immunity nih.gov. This effect can be significantly augmented by the intratumoral injection of N-Pr-4-S-CAP in combination with bone marrow-derived dendritic cells (BMDCs). This combination therapy has been shown to elicit a superior anti-melanoma effect, suggesting a new strategy for preventing both local recurrence and distant metastasis of melanoma nih.gov. The N-Pr-4-S-CAP-mediated melanoma cell death facilitates the cross-presentation of melanoma-specific antigens by BMDCs to CD8+ T cells, thereby triggering a targeted immune response nih.gov.
| Combination Agent | 4-S-CAP Derivative | Mechanism of Enhanced Effect | Reference |
| Buthionine Sulfoximine | N-acetyl-4-S-cysteaminylphenol | Inhibition of glutathione synthesis, leading to increased chemosensitivity. | nih.gov |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | N-propionyl-4-S-cysteaminylphenol | Augmentation of CD8+ T cell-dependent anti-melanoma immunity through enhanced antigen presentation. | nih.gov |
| Theophylline | This compound & N-acetyl-4-S-cysteaminylphenol | Increased in situ tyrosinase activity, enhancing the conversion of the prodrug to its toxic form. | nih.gov |
Exploration of Molecular Mechanisms Beyond Direct Tyrosinase Interactions
While the activation of 4-S-CAP by tyrosinase is the cornerstone of its selective cytotoxicity, ongoing research is uncovering a more complex molecular mechanism of action that extends beyond this initial interaction. These investigations are revealing a cascade of events that contribute to the compound's anti-melanoma effects.
Upon oxidation by tyrosinase, 4-S-CAP is converted into a highly reactive o-quinone intermediate. This o-quinone is not only cytotoxic on its own but also serves as a precursor to other toxic species. One significant downstream effect is the generation of reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818) radicals, which induce oxidative stress and can lead to apoptosis in melanoma cells nih.gov.
Furthermore, the o-quinone derivative of 4-S-CAP can undergo a facile cyclization to form dihydro-1,4-benzothiazine-6,7-dione, a reactive cyclic quinone that is highly cytotoxic to melanoma cells nih.gov. The quinones generated from 4-S-CAP can also conjugate with sulfhydryl groups on essential cellular enzymes, including DNA polymerase. This conjugation can profoundly inhibit DNA synthesis, which is particularly detrimental to rapidly proliferating cancer cells core.ac.uk.
Research has also identified that 4-S-CAP can serve as a substrate for monoamine oxidase (MAO), an enzyme capable of producing its own cytotoxic intermediates nih.gov. Additionally, studies using an affinity column prepared from 4-S-CAP have identified protein disulphide isomerase as a binding partner, suggesting another potential mechanism of cytotoxicity that is independent of the melanin (B1238610) synthesis pathway interesjournals.org.
Computational Modeling and Theoretical Studies for Predicting Activity and Optimizing Analogues
Although specific computational modeling studies for this compound are not yet widely published, the field of in silico drug design offers powerful tools for predicting the activity and optimizing analogues of phenolic tyrosinase substrates. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being increasingly applied to the study of tyrosinase inhibitors and substrates.
QSAR models are developed to find correlations between the biological activity of a compound and its molecular descriptors. For phenolic compounds, these models can help identify the key structural features that determine whether a molecule will act as a substrate or an inhibitor of tyrosinase nih.gov. For instance, the presence of electron-donating groups is often required for substrate activity, while electron-withdrawing groups can lead to competitive inhibition nih.gov. Such models could be invaluable in designing more potent 4-S-CAP analogues.
Molecular docking studies can provide detailed insights into the binding modes of phenolic compounds within the active site of tyrosinase core.ac.uk. These simulations can predict the interactions between the ligand and key amino acid residues, as well as the copper ions in the enzyme's active site. This information is crucial for understanding the mechanism of action and for designing modifications to the 4-S-CAP structure that could enhance its binding affinity and subsequent oxidation by tyrosinase.
Molecular dynamics simulations can further elucidate the stability of the enzyme-ligand complex and the conformational changes that may occur upon binding mdpi.com. By simulating the dynamic behavior of 4-S-CAP analogues in the tyrosinase active site, researchers can gain a deeper understanding of the factors that govern their reactivity and cytotoxic potential. The application of these computational approaches holds significant promise for the rational design and optimization of the next generation of this compound-based anti-melanoma agents.
Role of this compound Derivatives as Research Probes for Melanogenesis and Melanoma Biology
Beyond their therapeutic potential, this compound and its derivatives serve as valuable research probes for elucidating the complex processes of melanogenesis and the pathobiology of melanoma. Their specific interaction with tyrosinase and selective toxicity towards melanin-producing cells make them ideal tools for studying these phenomena.
The killing effect of 4-S-CAP is highly dependent on the level of melanin synthesis and tyrosinase activity within melanoma cells. It is highly effective in heavily melanized cells, less so in moderately melanized cells, and has no effect on amelanotic melanoma cells core.ac.uk. This differential cytotoxicity allows researchers to probe the relationship between melanogenesis and cell death pathways in melanoma.
Furthermore, the depigmenting effects of 4-S-CAP and its N-acetyl derivative have been utilized to study the regulation of melanocyte function. The application of these compounds leads to a decrease in the number of functioning melanocytes and in the number of melanosomes transferred to keratinocytes interesjournals.org. This makes them useful tools for investigating the mechanisms of hyperpigmentation disorders like melasma and for screening new depigmenting agents. The selective destruction of follicular melanocytes by 4-S-CAP also provides a model for studying the biology of hair pigmentation nih.gov.
The ability of 4-S-CAP to induce an immune response against melanoma further extends its utility as a research probe nih.gov. By studying the downstream immunological effects of 4-S-CAP-induced cell death, researchers can gain new insights into the interplay between the melanogenesis pathway and the anti-tumor immune response.
| Compound | Application as a Research Probe | Key Findings |
| This compound (4-S-CAP) | Investigating the link between melanogenesis and cytotoxicity. | Cytotoxicity is directly correlated with melanin production and tyrosinase activity. |
| N-acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP) | Studying mechanisms of depigmentation and melanocyte function. | Reduces the number of functioning melanocytes and melanosome transfer. |
| N-propionyl-4-S-cysteaminylphenol (N-Pr-4-S-CAP) | Probing the relationship between melanoma cell death and anti-tumor immunity. | Induces a CD8+ T cell-dependent anti-melanoma immune response. |
Q & A
Q. What statistical approaches validate the significance of 4-S-CAP's selective toxicity?
- Methodological Answer :
- ANOVA with Post-Hoc Tests : Compare viability data across cell lines and treatment groups.
- Dose-Response Modeling : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Meta-Analysis : Aggregate data from multiple studies to assess reproducibility of melanin-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
